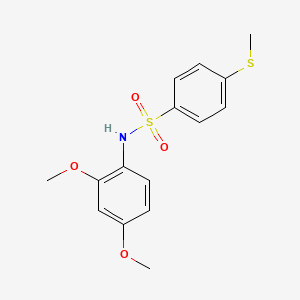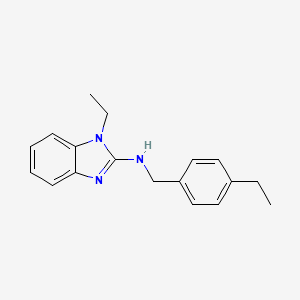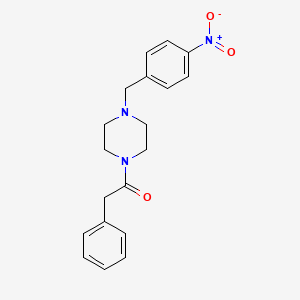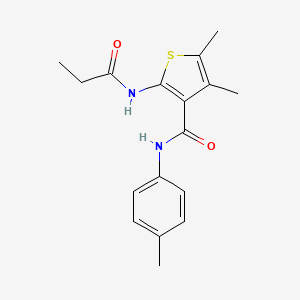![molecular formula C21H20ClN3O B5851207 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline](/img/structure/B5851207.png)
4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline, also known as CP-122,288, is a synthetic compound that belongs to the class of quinolone carboxamides. This compound has been studied for its potential use in the treatment of various medical conditions, including depression, anxiety, and schizophrenia. In
作用機序
The exact mechanism of action of 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This compound has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. In addition, this compound has also been shown to act as an antagonist at the D2 receptor, which is involved in the regulation of dopamine signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In preclinical studies, this compound has been shown to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. In addition, this compound has been shown to reduce the levels of corticosterone, a hormone that is involved in the stress response.
実験室実験の利点と制限
4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline has several advantages for use in lab experiments. It has a high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in the regulation of mood and anxiety. In addition, this compound has been shown to have a favorable pharmacokinetic profile, which makes it suitable for use in animal models.
However, there are also some limitations to the use of this compound in lab experiments. For example, it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels in the body. In addition, it has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
For the study of 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline include the exploration of its potential use in the treatment of other medical conditions, the development of more selective compounds, and the study of its long-term effects on the brain and body.
合成法
4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with piperazine, followed by the reaction of the resulting compound with 2-methylquinoline-4-carboxylic acid. The final product is obtained through purification and isolation steps. This synthesis method has been optimized to yield high purity and high yield of this compound.
科学的研究の応用
4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline has been extensively studied for its potential use in the treatment of various medical conditions. In preclinical studies, this compound has shown promising results in reducing symptoms of depression and anxiety in animal models. In addition, this compound has also been studied for its potential use in the treatment of schizophrenia, as it has been shown to have antipsychotic properties.
特性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(2-methylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-15-13-19(18-7-2-3-8-20(18)23-15)21(26)25-11-9-24(10-12-25)17-6-4-5-16(22)14-17/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWVZWAEFWGOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5851127.png)


![N-cyclohexyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5851152.png)




![1-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5851200.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5851202.png)

![2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B5851205.png)
![2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5851214.png)
![N-[2-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5851227.png)